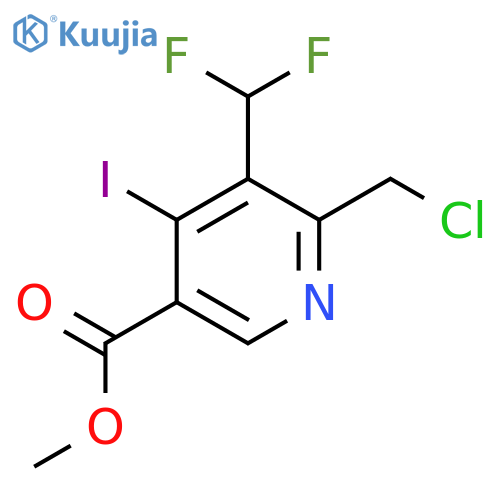Cas no 1805429-31-5 (Methyl 2-(chloromethyl)-3-(difluoromethyl)-4-iodopyridine-5-carboxylate)
メチル 2-(クロロメチル)-3-(ジフルオロメチル)-4-ヨードピリジン-5-カルボキシレートは、高度に官能基化されたピリジン誘導体であり、有機合成における重要な中間体としての用途が注目されています。特に、クロロメチル基とジフルオロメチル基の併存により、選択的な反応性が可能となり、医薬品や農薬の開発において多様な構造修飾が行えます。ヨード基の存在はパラジウムカップリング反応などクロスカップリング反応への適用性を高め、カルボキシレートエステル部位はさらなる誘導体化の柔軟性を提供します。この化合物の特筆すべき点は、複数の反応性サイトを有しながらも安定性を保っていることで、精密有機合成における利便性が高いことが特徴です。

1805429-31-5 structure
商品名:Methyl 2-(chloromethyl)-3-(difluoromethyl)-4-iodopyridine-5-carboxylate
CAS番号:1805429-31-5
MF:C9H7ClF2INO2
メガワット:361.511660814285
CID:4895433
Methyl 2-(chloromethyl)-3-(difluoromethyl)-4-iodopyridine-5-carboxylate 化学的及び物理的性質
名前と識別子
-
- Methyl 2-(chloromethyl)-3-(difluoromethyl)-4-iodopyridine-5-carboxylate
-
- インチ: 1S/C9H7ClF2INO2/c1-16-9(15)4-3-14-5(2-10)6(7(4)13)8(11)12/h3,8H,2H2,1H3
- InChIKey: BTHADEUJIJUBNN-UHFFFAOYSA-N
- ほほえんだ: IC1C(C(=O)OC)=CN=C(CCl)C=1C(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 258
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 39.2
Methyl 2-(chloromethyl)-3-(difluoromethyl)-4-iodopyridine-5-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029020373-250mg |
Methyl 2-(chloromethyl)-3-(difluoromethyl)-4-iodopyridine-5-carboxylate |
1805429-31-5 | 95% | 250mg |
$1,029.00 | 2022-04-01 | |
| Alichem | A029020373-1g |
Methyl 2-(chloromethyl)-3-(difluoromethyl)-4-iodopyridine-5-carboxylate |
1805429-31-5 | 95% | 1g |
$2,837.10 | 2022-04-01 | |
| Alichem | A029020373-500mg |
Methyl 2-(chloromethyl)-3-(difluoromethyl)-4-iodopyridine-5-carboxylate |
1805429-31-5 | 95% | 500mg |
$1,769.25 | 2022-04-01 |
Methyl 2-(chloromethyl)-3-(difluoromethyl)-4-iodopyridine-5-carboxylate 関連文献
-
Waduge Indika S. Galpothdeniya,Frank R. Fronczek,Mingyan Cong,Nimisha Bhattarai,Noureen Siraj,Isiah M. Warner J. Mater. Chem. B, 2016,4, 1414-1422
-
Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154
-
Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047
1805429-31-5 (Methyl 2-(chloromethyl)-3-(difluoromethyl)-4-iodopyridine-5-carboxylate) 関連製品
- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)
- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)
- 2055042-70-9(N-(Azido-PEG4)-biocytin)
- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)
- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)
- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)
- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)
- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)
- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)
- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)
推奨される供給者
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
